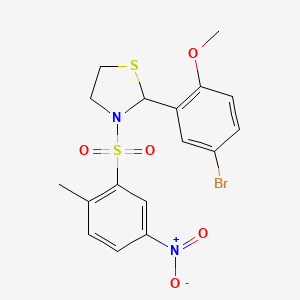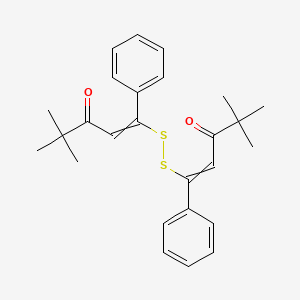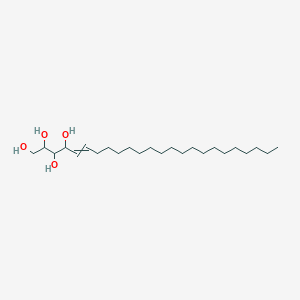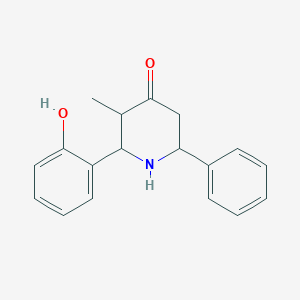![molecular formula C16H13Cl2N3O4 B14247568 2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide is a chemical compound with the molecular formula C16H13Cl2N3O4 It is known for its unique structure, which includes a dichlorobenzoyl group, a hydrazino group, and a methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2,4-dichlorobenzoyl hydrazine. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Analyse Chemischer Reaktionen
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, with nucleophiles like amines or thiols, forming substituted products.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dichlorobenzoyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide can be compared with similar compounds such as:
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide: This compound has a similar structure but with a methoxy group at a different position, which can affect its reactivity and biological activity.
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-chlorophenyl)-2-oxoacetamide: The presence of a chloro group instead of a methoxy group can lead to different chemical and biological properties.
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-nitrophenyl)-2-oxoacetamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Eigenschaften
Molekularformel |
C16H13Cl2N3O4 |
|---|---|
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
2-[2-(2,4-dichlorobenzoyl)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C16H13Cl2N3O4/c1-25-11-5-3-10(4-6-11)19-15(23)16(24)21-20-14(22)12-7-2-9(17)8-13(12)18/h2-8H,1H3,(H,19,23)(H,20,22)(H,21,24) |
InChI-Schlüssel |
VWXODYQDROEWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)





![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)

![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)


![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
